molecular formula C11H15NO2 B8552976 4-Acetamido-2,6-dimethylanisole

4-Acetamido-2,6-dimethylanisole

Cat. No. B8552976
M. Wt: 193.24 g/mol
InChI Key: QYAZUKWCODVNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-2,6-dimethylanisole is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetamido-2,6-dimethylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-2,6-dimethylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-methoxy-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-7-5-10(12-9(3)13)6-8(2)11(7)14-4/h5-6H,1-4H3,(H,12,13)

InChI Key

QYAZUKWCODVNGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-2,6-dimethylanisole (4, 5 g, 33.2 mmol) was placed in a round-bottom flask fitted with a reflux condenser, and acetic anhydride (3.4 mL, 35.4 mmol) and acetic acid (3 mL, 53.1 mmol) were added sequentially. The mixture was heated to 50° C. for 4 h, cooled, poured into water and basified with saturated aq. sodium bicarbonate. The solution was extracted with methylene chloride, and the combined extracts were washed with brine and dried (MgSO4). Removing the solvent and recrystallizing the resulting solid from hexane-methylene chloride yielded 4-acetamido-2,6-dimethylanisole (7, 5.3 g, 83% yield). Spectral data: 1H NMR: δ 2.1 (s, 3H), 2.2 (s, 6H), 3.65 (s, 3H), 7.10 (s, 2H), 8.10 (s, 1H); 13C NMR: δ 16.1, 24.2, 60.0, 121.5, 131.8, 134.3, 154.3, 169.8; CI-HRMS: calcd. for C11H16NO2 (M+H+) 194.1181, fnd. 194.1181.
Quantity
5 g
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reactant
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3.4 mL
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reactant
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3 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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